molecular formula C15H18ClN3O2 B2630651 N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014069-24-9

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2630651
CAS No.: 1014069-24-9
M. Wt: 307.78
InChI Key: KHRZOLWBBDFBJF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 2-chlorobenzyl group, an ethoxy group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Ethoxy Group Addition: The ethoxy group can be added through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the 2-chlorobenzyl group.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

    N-(2-chlorobenzyl)-3-methoxy-1-ethyl-1H-pyrazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-chlorobenzyl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at the 5-position instead of the 4-position.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-3-19-10-12(15(18-19)21-4-2)14(20)17-9-11-7-5-6-8-13(11)16/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZOLWBBDFBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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